molecular formula C46H44Cl4N8O6 B13427798 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer

4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer

Cat. No.: B13427798
M. Wt: 946.7 g/mol
InChI Key: RLRFGVXAYODQMS-UHFFFAOYSA-N
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Description

4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, amino, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso derivatives and oxides.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile: Lacks the dimethylamino and propoxy groups, which may affect its biological activity and solubility.

    4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-quinoline-3-carbonitrile: Lacks the methoxy group at the 6-position, which may influence its reactivity and interaction with molecular targets.

Uniqueness

The presence of multiple functional groups in 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer makes it unique compared to similar compounds. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C46H44Cl4N8O6

Molecular Weight

946.7 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-7-[3-[4-[3-[4-(2,4-dichloro-5-methoxyanilino)-3-isocyano-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]propoxy]-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C46H44Cl4N8O6/c1-52-38-26-54-35-21-44(42(62-5)17-29(35)46(38)56-37-23-40(60-3)33(50)19-31(37)48)64-15-7-9-58-12-10-57(11-13-58)8-6-14-63-43-20-34-28(16-41(43)61-4)45(27(24-51)25-53-34)55-36-22-39(59-2)32(49)18-30(36)47/h16-23,25-26H,6-15H2,2-5H3,(H,53,55)(H,54,56)

InChI Key

RLRFGVXAYODQMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)N=CC(=C6NC7=CC(=C(C=C7Cl)Cl)OC)[N+]#[C-])OC

Origin of Product

United States

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